Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 g/mol . It is a benzoic acid derivative where the ethyl ester is substituted with a 4-chlorophenylsulfonylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, and the aromatic ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce sulfonic acids .
Scientific Research Applications
Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Uniqueness
This compound is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYINNGUPSBCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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